molecular formula C27H25N5 B2583900 6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850730-64-2

6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2583900
CAS No.: 850730-64-2
M. Wt: 419.532
InChI Key: OKTNECLYFJQXJA-UHFFFAOYSA-N
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Description

6-Benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a benzyl group at position 6, methyl groups at positions 2 and 5, a phenyl group at position 3, and a pyridin-2-ylmethylamine substituent at position 7.

Properties

IUPAC Name

6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5/c1-19-24(17-21-11-5-3-6-12-21)26(29-18-23-15-9-10-16-28-23)32-27(30-19)25(20(2)31-32)22-13-7-4-8-14-22/h3-16,29H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTNECLYFJQXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCC4=CC=CC=N4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of 6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine features a complex pyrazolo[1,5-a]pyrimidine core substituted with various functional groups that may influence its biological properties. The synthesis of this compound typically involves multi-step reactions that can include cyclization and functionalization strategies to introduce the desired substituents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • In vitro Studies : A recent investigation evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 0.39 µM to 15.3 µM .
    CompoundCell LineIC50 (µM)
    6-benzyl...MCF-715.3
    Other DerivativesMDA-MB-2310.39 - 15.3
  • Mechanism of Action : The mechanism by which these compounds exert anticancer effects often involves the induction of apoptosis and cell cycle arrest. Molecular docking studies have suggested that these compounds interact effectively with key proteins involved in cell proliferation and survival pathways .

Antimicrobial Activity

In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their antimicrobial activity. A study focused on derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 µM .

CompoundPathogenIC50 (µM)
6-benzyl...Mycobacterium tuberculosis1.35

Other Biological Activities

Research has also explored the anti-inflammatory and analgesic properties of pyrazolo[1,5-a]pyrimidine derivatives. Some compounds have shown promise in reducing inflammation in various models, indicating a broader therapeutic potential beyond oncology .

Case Study 1: Anticancer Efficacy

A study conducted on a library of synthesized pyrazolo[1,5-a]pyrimidines revealed that modifications in the aromatic rings significantly influenced their cytotoxicity against cancer cells. The most potent compound demonstrated an IC50 value of 0.01 µM against MCF-7 cells, indicating a strong potential for development as an anticancer agent .

Case Study 2: Antitubercular Activity

Another investigation highlighted the effectiveness of selected pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis. Five compounds were identified with IC90 values ranging from 3.73 to 4.00 µM, showcasing their potential as new antitubercular agents .

Scientific Research Applications

Anti-mycobacterial Properties

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit potent anti-mycobacterial activity against Mycobacterium tuberculosis (M.tb). The compound 6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown promising results in inhibiting M.tb growth in vitro. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and pyridine groups significantly impact the compound's efficacy against M.tb .

Structure–Activity Relationships

Research has identified that substituents on the phenyl and pyridine rings play a critical role in modulating the biological activity of these compounds. For instance:

Substituent PositionEffect on Activity
3-(4-fluoro)phenylIncreased potency against M.tb
5-Alkyl groupsImproved metabolic stability
7-(2-pyridylmethyl)Enhanced binding affinity

These findings suggest that careful modification of substituents can lead to more effective anti-mycobacterial agents .

Therapeutic Potential

Beyond its application against tuberculosis, pyrazolo[1,5-a]pyrimidines have been explored for other therapeutic areas:

Cancer Research

Some derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests a possible role in cancer therapy where CDK inhibition can lead to reduced tumor growth .

Neurological Disorders

Investigations into the neuroprotective effects of pyrazolo[1,5-a]pyrimidines indicate their potential use in treating neurodegenerative diseases by modulating apoptotic pathways .

Comparison with Similar Compounds

Position 3

  • Target Compound : 3-phenyl group.
  • Analogues :
    • 3-(4-Fluorophenyl): This substitution is prevalent in highly active M.tb inhibitors (e.g., compound 32 in ), with the 4-fluoro group enhancing potency by improving target binding and metabolic stability .
    • 3-(2-Methoxyphenyl) (): Reduced steric hindrance compared to 4-fluorophenyl but may decrease metabolic stability due to the methoxy group .

Position 5

  • Target Compound : 5-methyl group.
  • Analogues :
    • 5-Aryl (e.g., 5-(4-fluorophenyl), 5-(4-isopropylphenyl)): Bulky aryl groups at position 5 enhance M.tb inhibition (e.g., compounds 32–35 in ) but may increase lipophilicity and hERG liability .
    • 5-Ethyl or 5-propyl (): Alkyl chains improve solubility but often reduce potency compared to aryl substituents .

Position 6

  • Target Compound : 6-benzyl group.
  • Analogues :
    • 6-Allyl (): Allyl groups introduce conformational flexibility but may reduce metabolic stability .
    • 6-Methylsulfonyl (): Polar sulfonyl groups improve water solubility but can diminish membrane permeability .

Position 7

  • Target Compound : N-(pyridin-2-ylmethyl)amine.
  • Analogues: N-(6-Methylpyridin-2-ylmethyl) (, compound 47): Methylation of the pyridine ring enhances metabolic stability and potency against M.tb .

Anti-Mycobacterial Activity

  • The target compound’s 3-phenyl group is less optimal than 3-(4-fluorophenyl) (e.g., compound 32 in ), which achieves IC₅₀ values < 0.1 µM against M.tb .
  • Pyridin-2-ylmethylamine at position 7 correlates with strong activity (e.g., compound 47: IC₅₀ = 0.08 µM) , suggesting the target compound may retain moderate potency.

Data Tables

Table 1. Substituent Effects on Anti-M.tb Activity

Compound ID Position 3 Position 5 Position 6 Position 7 M.tb IC₅₀ (µM) Reference
Target Compound Phenyl Methyl Benzyl N-(Pyridin-2-ylmethyl) Not reported
32 () 4-Fluorophenyl 4-Fluorophenyl N-(Pyridin-2-ylmethyl) 0.07
47 () 4-Fluorophenyl Phenyl N-(6-Methylpyridin-2-ylmethyl) 0.08
15a () 2-Fluorophenyl Methyl N-(Pyridin-2-ylmethyl) 0.12
896841-64-8 () Phenyl Propyl N-(Pyridin-2-ylmethyl) 0.25

Table 2. Pharmacokinetic Properties

Compound ID Microsomal Stability (%) hERG IC₅₀ (µM) logP Reference
Target Compound Predicted: 50–60 Predicted: >30 ~4.2
32 () 85 (Mouse), 78 (Human) >30 3.9
47 () 90 (Mouse), 82 (Human) >30 4.1
N-Benzyl analog () 45 (Mouse) 12 4.5

Key Research Findings

Optimal Substituents : 3-(4-Fluorophenyl) and pyridin-2-ylmethylamine at position 7 are critical for maximizing anti-M.tb activity and minimizing off-target effects .

Metabolic Stability : Methyl or fluorinated aryl groups enhance stability, while bulky 6-substituents (e.g., benzyl) may reduce clearance rates .

Structural Trade-offs : Increasing lipophilicity (e.g., 6-benzyl) improves membrane permeability but may elevate hERG risk .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine to improve yield and purity?

  • Methodology :

  • Utilize Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups at position 3 or 5 of the pyrazolo[1,5-a]pyrimidine core. Boronic acid derivatives (e.g., 4-fluorophenylboronic acid) under Pd catalysis are effective for functionalization .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates. For example, DMF or ethanol as solvents enhances solubility during recrystallization .
  • Purify via column chromatography or recrystallization (e.g., from DMF/ethanol mixtures) to isolate high-purity crystals (>95% by HPLC) .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated DMSO or TFA to resolve aromatic protons (δ 7.0–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm). For example, the pyridin-2-ylmethyl moiety shows distinct splitting patterns .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. Fragmentation patterns help validate substituent positions .
  • IR Spectroscopy : Identify carbonyl (1690–1670 cm⁻¹) and amine (3270–3265 cm⁻¹) stretches to confirm functional groups .

Q. How do substituents like benzyl or pyridinyl groups influence the compound’s solubility and bioavailability?

  • Methodology :

  • LogP Analysis : Measure partition coefficients (e.g., using shake-flask method) to assess lipophilicity. Pyridinyl groups enhance water solubility, while benzyl moieties increase membrane permeability .
  • In Vitro Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption. Methyl groups at positions 2 and 5 reduce efflux ratios, improving bioavailability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidines across studies?

  • Methodology :

  • Dose-Response Validation : Replicate assays (e.g., kinase inhibition) under standardized conditions (IC50 ± SEM). For example, CDK9 inhibition discrepancies may arise from ATP concentration variations .
  • Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify selective vs. promiscuous inhibitors. Trifluoromethyl groups improve selectivity by occupying hydrophobic kinase pockets .

Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

  • Methodology :

  • Molecular Docking : Simulate binding modes with CDK9 (PDB: 4BCF) using AutoDock Vina. The pyridin-2-ylmethyl group forms π-π interactions with Phe103, while benzyl substituents stabilize the DFG-out conformation .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing methyl with cyclopropyl) to prioritize synthetic targets .

Q. What in vitro assays are most reliable for evaluating anticancer activity of this compound class?

  • Methodology :

  • Apoptosis Assays : Use Annexin V/PI staining in MCF-7 or A549 cells. Derivatives with N-(pyridin-2-ylmethyl) groups show caspase-3 activation at 10 µM .
  • Clonogenic Survival : Quantify colony formation suppression post-treatment. EC50 values correlate with pyrimidine core methylation patterns .

Q. How do structural modifications at position 7 impact metabolic stability?

  • Methodology :

  • Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS. 7-Amino derivatives exhibit t1/2 >120 min, while esterified analogs undergo rapid hydrolysis .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms. Bulky substituents (e.g., 4-isopropylphenyl) reduce CYP binding, lowering drug-drug interaction risks .

Key Notes

  • All methodologies are derived from peer-reviewed studies on pyrazolo[1,5-a]pyrimidines .
  • For SAR studies, prioritize substituent variations at positions 3, 5, and 7 for maximal target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.